Methyl 2-chloro-6-morpholin-4-ylisonicotinate
Overview
Description
“Methyl 2-chloro-6-morpholin-4-ylisonicotinate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of approximately 256.68 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-morpholin-4-ylisonicotinate” has a molecular weight of approximately 256.68 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Synthesis and Characterization in Receptor Antagonists
A series of chiral alkoxymethyl morpholine analogs, including those related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have been synthesized and characterized. These compounds have shown potential as selective dopamine D4 receptor antagonists, with notable selectivity against other dopamine receptors (Witt et al., 2016).
Antimicrobial Applications
Morpholine derivatives, including those structurally similar to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal effects, suggesting potential applications in treating infectious diseases (Yeromina et al., 2019).
Applications in Neurokinin-1 Receptor Antagonism
Research has been conducted on morpholine derivatives for their potential as neurokinin-1 receptor antagonists. These compounds, including those related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, have shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Synthetic Pathways in Medicinal Chemistry
Morpholine analogs, akin to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, are used in synthetic pathways to create various pharmacologically active compounds. These synthesis routes involve crucial steps like bromination and cyclization, indicating their significance in medicinal chemistry (Kumar et al., 2007).
Role in Biochemical Studies
Compounds structurally related to Methyl 2-chloro-6-morpholin-4-ylisonicotinate have been used in biochemical studies, such as the investigation of ligand backbone effects on zinc(II) complexes. These studies provide insights into complex formation and bio-relevant catalytic activities, contributing to the understanding of biochemical interactions (Chakraborty et al., 2014).
Exploration in Biocorrosion Inhibition
Research on morpholine-containing compounds, similar to Methyl 2-chloro-6-morpholin-4-ylisonicotinate, has explored their effectiveness as biocorrosion inhibitors. These studies contribute to understanding the biocidal and corrosion inhibitor activities of such compounds, particularly in industrial applications (Onat et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-6-morpholin-4-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)8-6-9(12)13-10(7-8)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVZVAMOIEWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-morpholin-4-ylisonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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